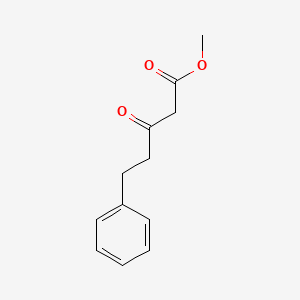
N-(4-Fluorobenzyl)-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluorobenzyl)-4-methoxyaniline is an organic compound that features a fluorinated benzyl group and a methoxyaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-4-methoxyaniline typically involves the reaction of 4-fluorobenzyl chloride with 4-methoxyaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Fluorobenzyl)-4-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Bromine, iodine.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from substitution reactions .
Applications De Recherche Scientifique
N-(4-Fluorobenzyl)-4-methoxyaniline has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(4-Fluorobenzyl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(4-Fluorobenzyl)-4-methoxyaniline include:
4-Fluorobenzylamine: Shares the fluorinated benzyl group but lacks the methoxyaniline moiety.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a fluorinated benzyl group and a thiazole ring, differing in structure and properties.
Uniqueness
This compound is unique due to its specific combination of a fluorinated benzyl group and a methoxyaniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H14FNO |
|---|---|
Poids moléculaire |
231.26 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-4-methoxyaniline |
InChI |
InChI=1S/C14H14FNO/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10H2,1H3 |
Clé InChI |
QHNUQKUZGHGTCA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NCC2=CC=C(C=C2)F |
SMILES canonique |
COC1=CC=C(C=C1)NCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1632832.png)

![[(1s,3s)-3-Acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B1632838.png)





